N-Cyclopentyl-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
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Overview
Description
N-Cyclopentyl-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound that features a unique combination of chemical groups, including an indole ring, a triazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the indole and triazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include cyclopentylamine, 4-fluorobenzaldehyde, and various sulfur-containing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole rings are known to bind with high affinity to various biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-2-{[4-(4-chlorophenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
- N-Cyclopentyl-2-{[4-(4-bromophenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
Uniqueness
N-Cyclopentyl-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C23H22FN5OS |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H22FN5OS/c24-15-9-11-17(12-10-15)29-22(19-13-25-20-8-4-3-7-18(19)20)27-28-23(29)31-14-21(30)26-16-5-1-2-6-16/h3-4,7-13,16,25H,1-2,5-6,14H2,(H,26,30) |
InChI Key |
YJBNDJZRTYHKTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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